molecular formula C14H17NO2S2 B106817 3-(p-Ethoxyphenyl)-5-propylrhodanine CAS No. 19334-80-6

3-(p-Ethoxyphenyl)-5-propylrhodanine

Cat. No. B106817
CAS RN: 19334-80-6
M. Wt: 295.4 g/mol
InChI Key: JUBVCCTUSMVTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(p-Ethoxyphenyl)-5-propylrhodanine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the rhodanine family of compounds, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of 3-(p-Ethoxyphenyl)-5-propylrhodanine is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with various cellular targets. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(p-Ethoxyphenyl)-5-propylrhodanine are diverse. It has been shown to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation in animal models. Additionally, it has been found to possess antioxidant properties, which may help protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(p-Ethoxyphenyl)-5-propylrhodanine in lab experiments is its high yield during synthesis. Additionally, this compound exhibits a broad range of biological activities, making it useful for studying various cellular processes. However, one limitation of using this compound is its potential toxicity. Therefore, caution must be taken when handling and using this compound in lab experiments.

Future Directions

There are several future directions for the study of 3-(p-Ethoxyphenyl)-5-propylrhodanine. One direction is to further investigate its potential as an anticancer agent. Additionally, more research is needed to understand the mechanism of action of this compound and its potential interactions with other cellular targets. Furthermore, there is a need to evaluate the safety and efficacy of this compound in animal models and eventually in clinical trials. Finally, the development of more efficient and cost-effective synthesis methods for 3-(p-Ethoxyphenyl)-5-propylrhodanine could facilitate its use in future research.

Synthesis Methods

The synthesis of 3-(p-Ethoxyphenyl)-5-propylrhodanine involves the reaction of 3-(p-Ethoxyphenyl)-2-propen-1-one with thiourea in the presence of a catalytic amount of hydrochloric acid. This reaction yields 3-(p-Ethoxyphenyl)-5-propylrhodanine as a yellow crystalline solid with a high yield.

Scientific Research Applications

3-(p-Ethoxyphenyl)-5-propylrhodanine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antimicrobial, and antiviral activities. Additionally, it has been found to possess anti-inflammatory and antioxidant properties.

properties

CAS RN

19334-80-6

Product Name

3-(p-Ethoxyphenyl)-5-propylrhodanine

Molecular Formula

C14H17NO2S2

Molecular Weight

295.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H17NO2S2/c1-3-5-12-13(16)15(14(18)19-12)10-6-8-11(9-7-10)17-4-2/h6-9,12H,3-5H2,1-2H3

InChI Key

JUBVCCTUSMVTKY-UHFFFAOYSA-N

SMILES

CCCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)OCC

Canonical SMILES

CCCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)OCC

synonyms

3-(p-Ethoxyphenyl)-5-propylrhodanine

Origin of Product

United States

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